6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclohepta[c]furan ring system, which is known for its biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate typically involves multiple steps, starting from commercially available reagents. One common approach is to use a Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions often include the use of deep eutectic solvents and green chemistry principles to enhance the yield and reduce environmental impact .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, inert atmosphere, and the use of catalysts to achieve the desired transformations. For example, Suzuki–Miyaura coupling reactions can be employed to introduce various substituents onto the furan ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific signaling pathways, leading to its observed biological effects. For example, it can act as an NF-κB inhibitor, which is relevant in the context of anticancer research .
Comparison with Similar Compounds
Similar Compounds
Magnolin: A natural compound found in Magnolia flos, known for its anti-inflammatory and anticancer properties.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A compound used in the development of donor–acceptor copolymers.
Uniqueness
6-(3,4-Dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate stands out due to its unique cyclohepta[c]furan ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H21FO6 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
[6-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C26H21FO6/c1-14-24-20(28)11-17(16-9-10-21(30-3)22(12-16)31-4)13-23(25(24)15(2)32-14)33-26(29)18-7-5-6-8-19(18)27/h5-13H,1-4H3 |
InChI Key |
CCSAXOTVJOJSEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC(=C(C=C3)OC)OC)OC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.